Triethylvinylsilane

Catalog No.
S1504076
CAS No.
1112-54-5
M.F
C8H18Si
M. Wt
142.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylvinylsilane

CAS Number

1112-54-5

Product Name

Triethylvinylsilane

IUPAC Name

ethenyl(triethyl)silane

Molecular Formula

C8H18Si

Molecular Weight

142.31 g/mol

InChI

InChI=1S/C8H18Si/c1-5-9(6-2,7-3)8-4/h5H,1,6-8H2,2-4H3

InChI Key

HBWGDHDXAMFADB-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)C=C

Canonical SMILES

CC[Si](CC)(CC)C=C

Precursor for Functional Materials

TEVS serves as a valuable precursor for synthesizing various functional materials with specific properties. Its vinyl group (CH=CH2) and the reactive ethoxy groups (Si-O-CH2-CH3) can undergo various chemical reactions, allowing researchers to tailor the material's characteristics.

  • Polymers: TEVS can be used to create polymers with improved adhesion, flexibility, and thermal stability. Studies have shown its effectiveness in creating cross-linked siloxane polymers for various applications, including coatings, adhesives, and sealants [].
  • Inorganic-Organic Hybrid Materials: TEVS can be incorporated into inorganic-organic hybrid materials, where it bridges the gap between the organic and inorganic components. This allows for the creation of materials with combined properties, such as excellent mechanical strength, optical transparency, and electrical conductivity [].

Surface Modification

TEVS finds applications in surface modification due to its ability to form covalent bonds with various materials. The vinyl group can react with different functional groups on the surface, while the ethoxy groups can hydrolyze to form silanol (Si-OH) groups, which further enhance bonding. This modification process can improve:

  • Adhesion: TEVS treatment can enhance the adhesion between different materials, such as polymers and metals. This is crucial for various applications, including microfluidics, electronics, and composite materials [].
  • Hydrophobicity: TEVS can be used to create water-repellent surfaces due to the hydrophobic nature of its organic groups. This property is relevant for applications such as self-cleaning surfaces and anti-corrosion coatings [].

Organic Synthesis

TEVS acts as a versatile building block for organic synthesis due to the presence of the vinyl group. This reactive group can participate in various reactions, allowing researchers to synthesize complex organic molecules with specific functionalities. Studies have explored its use in the synthesis of:

  • Silanes: TEVS can be transformed into various functionalized silanes through different chemical reactions. These silanes can then be used for further applications in organic synthesis and material science [].
  • Fine Chemicals: The vinyl group of TEVS can be used to create various fine chemicals, including pharmaceuticals and agrochemicals, through selective functionalization reactions [].

Molecular Structure Analysis

The key feature of TEVS's structure is the combination of a vinyl group (H2C=CH-) and a triethylsilyl group (Si(C2H5)3) connected by a silicon atom. The vinyl group introduces unsaturation, making TEVS susceptible to reactions involving double bonds. The triethylsilyl group provides steric hindrance due to the bulky ethyl groups, influencing reactivity and solubility [].

Another notable aspect is the presence of the Si-H bond. Silicon-hydrogen bonds are generally weaker than C-H bonds, making them more reactive. This Si-H bond plays a crucial role in TEVS's reducing ability, a key property discussed later [].


Chemical Reactions Analysis

TEVS participates in various chemical reactions due to its functional groups:

  • Hydrosilylation: TEVS acts as a hydrosilane reducing agent. The Si-H bond reacts with unsaturated carbon-carbon bonds, transferring a hydrogen atom and forming a new Si-C bond. This reaction is valuable in organic synthesis for selective reduction of alkenes, alkynes, and carbonyl groups [, ].

H2C=CH-CH3 (propene) + H2C=CHSi(C2H5)3 (TEVS) → H3C-CH2-CH3 (propane) + HSi(C2H5)2(CH=CH2) (silylated propene)

  • Dehydrogenation

    Under specific conditions, TEVS can undergo dehydrogenation, losing a hydrogen molecule to form triethylsilyl ethene (Si(C2H5)3C=CH). This reaction requires catalysts and often produces undesired byproducts.

  • Silylation

    TEVS can react with alcohols or phenols in the presence of catalysts to form silyl ethers (Si-O-R) []. However, this reaction is less common compared to hydrosilylation.


Physical And Chemical Properties Analysis

  • Melting point: -84 °C []
  • Boiling point: 153-155 °C []
  • Density: 0.77 g/cm³ []
  • Solubility: Soluble in most organic solvents, immiscible with water []
  • Stability: Relatively stable under dry conditions. Decomposes slowly in moist air due to hydrolysis of the Si-H bond [].

Mechanism of Action (Not Applicable)

TEVS does not have a known biological function and is not typically studied in this context. Its mechanism of action is relevant in its chemical reactions, particularly hydrosilylation, where the Si-H bond cleavage and hydrogen transfer are crucial steps.

  • Flammability: TEVS is flammable and can readily ignite. Its flash point is around -20 °C [].
  • Toxicity: Limited data exists on TEVS's specific toxicity. However, organosilicon compounds can irritate the skin, eyes, and respiratory system. It's recommended to handle TEVS with appropriate personal protective equipment (PPE) in a well-ventilated area.
  • Reactivity: TEVS can react with strong oxidizing agents and strong acids/bases. It's important to store it away from incompatible chemicals.

  • Hydrosilylation: This reaction involves the addition of silanes to alkenes or alkynes, where triethylvinylsilane can act as a hydrosilane to introduce silicon into organic compounds.
  • Crosslinking: The vinyl group can participate in radical polymerization or other crosslinking reactions when exposed to heat or catalysts, forming robust networks .
  • Reduction Reactions: It serves as a reducing agent in various organic transformations, such as the reduction of carbonyl compounds and amides under specific catalytic conditions .

Triethylvinylsilane can be synthesized through several methods:

  • Hydrosilylation Reactions: One common method involves the hydrosilylation of vinyl-containing compounds with triethoxysilane in the presence of a catalyst.
  • Direct Synthesis: It can also be synthesized by reacting vinyl chloride with triethoxysilane under controlled conditions to yield triethylvinylsilane directly .
  • Catalytic Methods: Transition metal-catalyzed reactions have been developed to enhance yields and selectivity during synthesis.

Triethylvinylsilane finds applications across various industries:

  • Adhesives and Sealants: Due to its ability to form strong bonds with surfaces, it is used in adhesives and sealants for construction and automotive applications.
  • Coatings: It serves as a component in coatings that require enhanced durability and resistance to environmental factors.
  • Polymer Production: The compound is utilized as a monomer in the production of silicone-based polymers that exhibit desirable mechanical properties .

Interaction studies involving triethylvinylsilane primarily focus on its reactivity with other chemical species. Research indicates that it can interact with moisture, leading to hydrolysis and the formation of silanol groups. This property is crucial for its application in surface modification processes where moisture-curable systems are employed .

Several compounds share structural similarities with triethylvinylsilane. Here are some notable examples:

Compound NameChemical FormulaKey Features
Vinyltriethoxysilane(C₂H₅O)₃SiCH=CH₂Bifunctional; used as a crosslinking agent
TriethoxysilaneHSi(OC₂H₅)₃Used primarily as a reducing agent
Vinyltrimethoxysilane(C₃H₇O)₃SiCH=CH₂Similar reactivity; used in polymer applications

Triethylvinylsilane stands out due to its specific combination of ethoxy groups and a vinyl moiety, allowing for unique reactivity patterns not found in other silanes. Its bifunctional nature enables it to serve dual roles in crosslinking and bonding applications.

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-15

Explore Compound Types